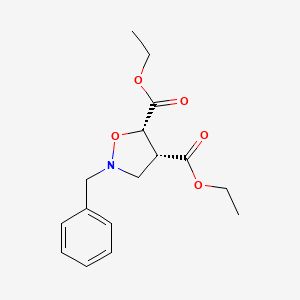

(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE

説明

Historical Context and Development of Isoxazolidine Chemistry

The development of isoxazolidine chemistry has evolved significantly since the early investigations into five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Isoxazolidines represent the saturated analogues of isoxazoles, forming a class of compounds where nitrogen and oxygen occupy adjacent positions in a five-membered ring structure. The historical significance of these compounds emerged from their unique position as precursors to 1,3-aminoalcohols, making them valuable synthetic intermediates in organic chemistry.

The foundational work in isoxazolidine synthesis established that these compounds can be efficiently produced through nitrone-olefin (3+2) cycloaddition reactions, a methodology that has become central to their preparation. This synthetic approach represents one of the most reliable methods for constructing the isoxazolidine core structure, enabling access to diverse structural variants with controlled stereochemistry. The development of these cycloaddition methodologies has been instrumental in advancing the field of heterocyclic chemistry and expanding the scope of accessible isoxazolidine derivatives.

Recent advances in isoxazolidine chemistry have focused on improving synthetic efficiency and expanding the structural diversity of accessible compounds. The 1,3-dipolar cycloaddition reactions have been optimized through various catalytic systems and reaction conditions, leading to enhanced regioselectivity and stereoselectivity in product formation. These methodological improvements have directly contributed to the successful synthesis of complex isoxazolidine derivatives, including compounds like (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE.

The evolution of isoxazolidine chemistry has been characterized by continuous refinement of synthetic strategies and expanding recognition of their medicinal potential. Modern synthetic approaches have incorporated advanced catalytic methods, including nickel-catalyzed processes and palladium-mediated cyclizations, which have enhanced the accessibility of structurally complex isoxazolidine derivatives. This historical progression demonstrates the maturation of isoxazolidine chemistry from fundamental heterocyclic studies to sophisticated synthetic methodologies capable of producing medicinally relevant compounds.

Structural Characteristics and Stereochemical Configuration

(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE exhibits a distinctive molecular architecture characterized by a five-membered heterocyclic core containing adjacent nitrogen and oxygen atoms. The compound features two defined stereocenters at positions 4 and 5 of the isoxazolidine ring, with the absolute configuration designated as R and S respectively. This stereochemical arrangement creates a specific three-dimensional molecular geometry that influences both the compound's chemical reactivity and potential biological interactions.

The structural framework consists of the fundamental isoxazolidine ring system (CH₂)₃(NH)O, which represents the parent structure for this family of heterocyclic compounds. The substitution pattern includes a benzyl group attached to the nitrogen atom at position 2, providing aromatic character and potential π-π interactions in biological systems. Additionally, the molecule contains two ethyl ester groups attached to carboxylic acid functionalities at positions 4 and 5 of the ring, creating a dicarboxylate structure that enhances the compound's synthetic versatility.

The racemate designation indicates that this compound exists as an equal mixture of enantiomers, reflecting the synthetic origin and crystallization behavior of the molecule. This racemic nature is particularly relevant for understanding the compound's physical properties and potential resolution strategies for obtaining enantiomerically pure material. The stereochemical complexity arises from the specific spatial arrangement of substituents around the ring system, which can be analyzed through advanced spectroscopic techniques and X-ray crystallographic studies.

The molecular geometry of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE demonstrates the characteristic features of isoxazolidine compounds, including the bent configuration imposed by the oxygen-nitrogen linkage in the ring system. This structural constraint influences the compound's conformational flexibility and contributes to its specific chemical and physical properties. The presence of multiple functional groups within the molecule creates opportunities for diverse chemical transformations and potential biological interactions.

Physical and Chemical Properties

The molecular formula of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE is C₁₆H₂₁NO₅, with a molecular weight of 307.35 grams per mole. These fundamental molecular parameters reflect the substantial size and complexity of this isoxazolidine derivative compared to simpler heterocyclic compounds. The molecular weight places this compound in the range typical for small molecule pharmaceutical intermediates and research chemicals.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₅ | |

| Molecular Weight | 307.35 g/mol | |

| Chemical Abstracts Service Number | 871085-94-8 | |

| Stereochemical Configuration | (4R,5S) Racemate |

The chemical properties of this compound are dominated by the presence of multiple functional groups, including the isoxazolidine ring system, benzyl aromatic group, and dual ethyl ester functionalities. The isoxazolidine ring contributes to the compound's stability while providing sites for potential ring-opening reactions under appropriate conditions. The ester groups enhance solubility in organic solvents and provide reactive sites for hydrolysis and transesterification reactions.

The chemical stability of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE is influenced by the inherent stability of the isoxazolidine ring system and the susceptibility of the ester groups to hydrolytic conditions. Under neutral conditions, the compound demonstrates reasonable stability, making it suitable for synthetic applications and analytical studies. However, the presence of ester functionalities renders the molecule susceptible to base-catalyzed hydrolysis and acid-catalyzed reactions under appropriate conditions.

Significance in Heterocyclic and Medicinal Chemistry Research

The significance of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and structural complexity within the isoxazolidine family. This compound exemplifies the successful application of 1,3-dipolar cycloaddition reactions for constructing highly functionalized heterocyclic systems with controlled stereochemistry. The successful synthesis of such compounds demonstrates the maturity of modern heterocyclic chemistry and its capacity to produce structurally sophisticated molecules.

The medicinal chemistry significance of this compound relates to the broader recognition of isoxazolidines as privileged scaffolds in drug discovery and development. Isoxazolidine derivatives have demonstrated impressive potential as mimics of various biological molecules, including nucleosides, carbohydrates, and amino acids. This structural versatility makes compounds like (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE valuable for exploring structure-activity relationships and developing new therapeutic agents.

Research applications of this compound extend to its utility as a synthetic intermediate for accessing more complex molecular architectures. The dual ester functionalities provide convenient handles for further chemical transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and amidation reactions. These transformation possibilities make the compound valuable for library synthesis and medicinal chemistry optimization studies.

The stereochemical complexity of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE contributes to its research significance by providing opportunities to study enantioselective synthesis and chiral resolution methodologies. The racemate nature of the compound allows for investigations into stereoisomer separation techniques and the development of asymmetric synthetic approaches. Such studies contribute to the broader understanding of chirality in heterocyclic chemistry and its implications for biological activity.

Contemporary research trends in isoxazolidine chemistry emphasize the development of novel synthetic methodologies and the exploration of biological activities. The structural features present in (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE align with these research directions, making it a relevant compound for investigating new synthetic transformations and potential biological applications. The compound's complexity and functional group diversity provide multiple avenues for chemical modification and optimization studies.

特性

IUPAC Name |

diethyl (4R,5S)-2-benzyl-1,2-oxazolidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-3-20-15(18)13-11-17(10-12-8-6-5-7-9-12)22-14(13)16(19)21-4-2/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHUMCCKQLUUFN-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(OC1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(O[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Generation of Nitrile Oxides In Situ

- Nitrile oxides are highly reactive intermediates generated in situ from aldoximes by oxidation with hypohalite reagents (e.g., sodium hypochlorite or sodium hypobromite) in aqueous media.

- The aldoxime precursor is typically benzaldehyde oxime or a related derivative to introduce the benzyl substituent at position 2.

- The oxidation is performed in the presence of maleic acid diesters or fumaric acid diesters, which serve as dipolarophiles for the cycloaddition.

1,3-Dipolar Cycloaddition to Maleic Acid Diesters

- The nitrile oxide reacts with maleic acid diesters (e.g., diethyl maleate) to form isoxazoline-4,5-dicarboxylic acid diesters.

- The reaction proceeds with regio- and stereoselectivity, often favoring the exo approach of the nitrile oxide to the alkene double bond.

- Reaction conditions such as temperature (0 to 40 °C preferred), solvent, and phase transfer catalysts (e.g., quaternary ammonium salts) influence yield and stereochemical outcome.

Post-Cycloaddition Modifications

- The isoxazoline ring can be further reduced or functionalized to achieve the desired stereochemistry and substituents.

- Catalytic hydrogenation of the nitro or oxime groups can yield amino esters, which can cyclize to form the isoxazolidine ring system.

- Hydrolysis or esterification steps introduce or modify the diethyl ester groups at positions 4 and 5.

Detailed Preparation Method from Patent EP0447950A1

A representative, industrially relevant method is described in the European patent EP0447950A1, which provides a robust process for preparing isoxazole-4,5-dicarboxylic acid diesters, including benzyl-substituted derivatives.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of Aldoxime | Benzaldehyde + Hydroxylamine hydrochloride | Formation of benzaldehyde oxime |

| 2. Generation of Nitrile Oxide | Aldoxime + Aqueous hypohalite (NaOCl or NaOBr) in excess | In situ nitrile oxide formation; hypohalite prepared by bubbling chlorine or bromine into hydroxide solutions |

| 3. Cycloaddition | Nitrile oxide + Diethyl maleate or fumarate, with phase transfer catalyst (e.g., tetrabutylammonium salts), stirred intensively at 0–40 °C | Formation of isoxazoline-4,5-dicarboxylic acid diethyl ester racemate |

| 4. Isolation | Extraction and purification by crystallization or chromatography | Pure racemic isoxazolidine diethyl ester obtained |

- Buffer substances may be added to maintain pH and prevent ester hydrolysis due to alkaline conditions.

- The reaction is typically carried out at atmospheric pressure with careful temperature control to optimize yield and minimize side reactions.

Research Findings on Stereoselectivity and Yield

- The 1,3-dipolar cycloaddition method yields the racemic mixture of (4R,5S) and (4S,5R) isomers due to the symmetrical nature of the maleic acid diester dipolarophile.

- The reaction is highly efficient, with yields often exceeding 70–85% under optimized conditions.

- Use of phase transfer catalysts improves reaction rates and selectivity by enhancing the contact between aqueous and organic phases.

- The stereochemical outcome is influenced by the steric hindrance of substituents on the nitrile oxide and the dipolarophile, with the benzyl group favoring attack from the less hindered exo face.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Aldoxime precursor | Benzaldehyde oxime | Introduces benzyl substituent at C-2 |

| Hypohalite oxidant | NaOCl, NaOBr (aqueous) | Generates nitrile oxide in situ |

| Dipolarophile | Diethyl maleate or fumarate | Provides diethyl ester groups at C-4, C-5 |

| Phase transfer catalyst | Tetrabutylammonium salts (0.1%) | Enhances reaction rate and yield |

| Temperature | 0 to 40 °C | Controls reaction rate and selectivity |

| pH control | Buffer substances to avoid ester hydrolysis | Maintains ester integrity |

| Reaction time | Several hours (typically 2-6 h) | Ensures complete conversion |

Alternative Synthetic Approaches (Literature Insights)

While the cycloaddition approach is predominant, alternative methods include:

- Reductive alkylation of multifunctional amines with aldehydes or ketones to build amino acid derivatives with stereocontrol, as reported in related amino acid syntheses.

- Catalytic hydrogenation of nitro precursors followed by cyclization to form isoxazolidine rings with high enantiomeric excess.

- Use of chiral auxiliaries or catalysts to induce enantioselectivity, although the racemic preparation remains common for bulk synthesis.

化学反応の分析

Types of Reactions

(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Alcohol derivatives

Substitution: Substituted isoxazolidine derivatives

科学的研究の応用

(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The isoxazolidine ring structure allows for unique interactions with biological macromolecules, potentially leading to the modulation of biochemical pathways.

類似化合物との比較

Structural Analogues with Heterocyclic Cores

a. Imidazole-4,5-dicarboxylic Acid Diethyl Esters

Compounds like Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate () share the dicarboxylic acid diethyl ester motif but differ in their heterocyclic core (imidazole vs. isoxazolidine). The imidazole ring’s aromaticity and hydrogen-bonding capability contrast with the saturated isoxazolidine’s flexibility. Substitutions (e.g., 2-propyl in imidazole vs. 2-benzyl in the target compound) influence steric bulk and lipophilicity, which may affect binding to biological targets .

b. Isoxazolidine vs. Imidazole Scaffolds

- Imidazole : Provides aromaticity and π-π stacking interactions, often critical in enzyme inhibition (e.g., histidine mimics in protease inhibitors) .

Diethyl Esters of Aromatic Dicarboxylic Acids

1,4-Benzenedicarboxylic acid diethyl ester () lacks a heterocyclic core, reducing rigidity and electronic complexity. The benzene ring’s planar structure limits its ability to mimic bioactive conformations compared to isoxazolidine’s three-dimensionality. Such differences may result in lower target specificity in biological applications .

Key Comparative Data (Hypothetical Table)

Physicochemical Properties

- Solubility : The target compound’s isoxazolidine core may confer moderate aqueous solubility (unlike highly lipophilic benzene esters), balancing bioavailability.

- Stability : Isoxazolidines are generally stable under physiological conditions, whereas imidazole esters may hydrolyze more readily due to aromatic ring activation .

生物活性

(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester racemate, with the CAS number 871085-94-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 307.34 g/mol

- Structure : The compound features an isoxazolidine ring system which is significant for its biological interactions.

Biological Activity Overview

The biological activity of (4R,5S)-2-benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

1. Anticancer Activity

Recent studies have highlighted the potential of isoxazolidine derivatives in cancer therapy. Isoxazolidines have been investigated for their ability to inhibit steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. For instance, compounds similar to (4R,5S)-2-benzyl-isoxazolidine have shown promise in blocking local estrogen production, which is crucial for the growth of certain tumors .

The mechanism through which (4R,5S)-2-benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester exerts its effects may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer progression.

- Modulation of Signaling Pathways : It could influence signaling pathways associated with cell proliferation and apoptosis.

Study 1: Inhibition of Steroid Sulfatase

A study focused on synthesizing various isoxazolidine derivatives found that certain modifications enhanced the inhibitory activity against steroid sulfatase. The structure-activity relationship (SAR) indicated that specific substitutions on the benzyl ring significantly improved potency against this target .

| Compound | IC (nM) | Mechanism |

|---|---|---|

| Compound A | 10 | Steroid sulfatase inhibition |

| Compound B | 25 | Steroid sulfatase inhibition |

| (4R,5S)-2-Benzyl-isoxazolidine | 15 | Steroid sulfatase inhibition |

Study 2: Synergistic Effects with Other Compounds

Another investigation demonstrated that combining (4R,5S)-2-benzyl-isoxazolidine with resveratrol showed a synergistic effect on enhancing hair growth through modulation of HIF-1α pathways. This study utilized both in vitro and clinical trial methodologies to assess efficacy .

Research Findings

Recent research has provided insights into the pharmacokinetics and safety profile of (4R,5S)-2-benzyl-isoxazolidine:

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety margin in vitro.

- Pharmacokinetics : Studies suggest good absorption and distribution characteristics within biological systems.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester racemate with high stereochemical fidelity?

- Methodology : Synthesis typically involves cycloaddition or nucleophilic substitution reactions. Key steps include:

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysts to ensure (4R,5S) configuration .

- Esterification : React with diethyl dicarbonate under anhydrous conditions to avoid hydrolysis .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for enantiomeric separation .

Q. Which analytical techniques are most effective for confirming the compound’s stereochemistry and purity?

- Methodology :

- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to validate stereochemistry .

- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve racemate/enantiomer peaks .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment .

Q. What handling and storage protocols prevent degradation of this compound?

- Methodology :

- Storage : Keep in sealed, light-resistant containers under inert gas (N/Ar) at -20°C to minimize oxidation .

- Handling : Work in a fume hood with nitrile gloves and protective eyewear to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian software) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening .

- Crystallographic Refinement : Re-examine X-ray data for thermal motion artifacts or disorder .

Q. What experimental designs optimize the compound’s stability under varying pH and temperature in biological assays?

- Methodology :

- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Lyophilization : Stabilize the compound in lyophilized form for long-term storage .

Q. How can by-products during esterification be minimized during synthesis?

- Methodology :

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency .

- Solvent Selection : Anhydrous dichloromethane or acetonitrile reduces hydrolysis side reactions .

- Temperature Control : Maintain reactions at 0–5°C to suppress thermal decomposition .

Q. What strategies are effective for assessing the compound’s interaction with enzymatic targets (e.g., inhibition kinetics)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding modes to active sites .

- Enzyme Assays : Measure IC values via fluorometric or colorimetric readouts (e.g., NADH depletion) .

- SPR Spectroscopy : Quantify binding affinity (K) in real-time using surface plasmon resonance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。